molecular formula C25H28ClN5O B10945200 N'-{(E)-[1-(3-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetohydrazide

N'-{(E)-[1-(3-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetohydrazide

Cat. No.: B10945200
M. Wt: 450.0 g/mol
InChI Key: CMZCZTVVMWUSFZ-MZJWZYIUSA-N
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Description

“N-{(E)-1-[1-(3-CHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLACETOHYDRAZIDE” is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{(E)-1-[1-(3-CHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLACETOHYDRAZIDE” typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzyl halide.

    Formation of the Pyrazine Ring: The pyrazine ring can be formed through a cyclization reaction involving appropriate precursors.

    Condensation Reaction: The final step involves the condensation of the indole derivative with the pyrazine derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules.

Medicine

In medicine, compounds with similar structures have been investigated for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-{(E)-1-[1-(3-CHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLACETOHYDRAZIDE” would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The exact pathways involved would require further research and experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • **N-{(E)-1-[1-(3-BROMOBENZYL)-1H-INDOL-3-YL]METHYLIDENE}-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLACETOHYDRAZIDE
  • **N-{(E)-1-[1-(3-FLUOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLACETOHYDRAZIDE

Uniqueness

The uniqueness of “N-{(E)-1-[1-(3-CHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}-2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLACETOHYDRAZIDE” lies in its specific substitution pattern and the presence of the chlorobenzyl group, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C25H28ClN5O

Molecular Weight

450.0 g/mol

IUPAC Name

2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N-[(E)-[1-[(3-chlorophenyl)methyl]indol-3-yl]methylideneamino]acetamide

InChI

InChI=1S/C25H28ClN5O/c26-21-6-3-5-19(13-21)15-31-16-20(23-8-1-2-9-24(23)31)14-27-28-25(32)18-29-11-12-30-10-4-7-22(30)17-29/h1-3,5-6,8-9,13-14,16,22H,4,7,10-12,15,17-18H2,(H,28,32)/b27-14+

InChI Key

CMZCZTVVMWUSFZ-MZJWZYIUSA-N

Isomeric SMILES

C1CC2CN(CCN2C1)CC(=O)N/N=C/C3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)Cl

Canonical SMILES

C1CC2CN(CCN2C1)CC(=O)NN=CC3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)Cl

Origin of Product

United States

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